molecular formula C10H7BrOS B8674836 3-Acetyl-7-bromo-benzo[b]thiophene

3-Acetyl-7-bromo-benzo[b]thiophene

Cat. No. B8674836
M. Wt: 255.13 g/mol
InChI Key: DMSFNMWHSXULIA-UHFFFAOYSA-N
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Patent
US06462069B2

Procedure details

Prepared in 70% yield from 5-bromo-benzothiophene (See Ple, P. A.; Marnett, L. J. J. Heterocycl. Chem., vol. 25, pp. 1271-1272 (1988), incorporated herein by references), analogous to the procedure for the preparation of 3-acetyl-7-bromo-benzo[b]thiophene. 1H NMR (300 MHz, CDCl3) δ8.04 (d, H. J=1.8Hz), 7.86 (s, 1H), 7.74 (d, 1H, J=8.4Hz), 7.56 (dd, 1H, J=8.4, 1.8Hz), 2.67 (s, 3H). Anal. (C10H7BrOS) C, H, Br, S. Calculated C=47.07, H=2.77, Br=31.32, S=12.57; found C=47.18, H=2.76, Br=31.42, S=12.55.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.[C:11](C1C2C=CC=C(Br)C=2SC=1)(=[O:13])[CH3:12]>>[C:11]([C:7]1[C:6]2[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[S:9][CH:8]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C=CS2)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C2=C(SC1)C(=CC=C2)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C2=C(SC1)C=CC(=C2)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.